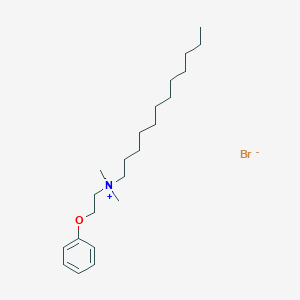
Domiphen bromide
描述
溴化多米芬是一种季铵化合物,主要用作局部抗菌剂。 它以其抗菌特性而闻名,常见于各种医药和化妆品中 . 溴化多米芬的化学式为 C22H40BrNO,摩尔质量为 414.472 g/mol .
作用机制
溴化多米芬通过破坏微生物的细胞膜发挥其作用。 作为一种季铵化合物,它改变了细胞膜的渗透性,导致细胞内容物泄漏,最终导致细胞死亡 . 它对人类乙醚-a-go-go相关基因 (HERG) 通道的阻断具有强大的活性,这有助于其抗菌特性 .
生化分析
Biochemical Properties
Domiphen bromide is known to interact with various biomolecules. It is a quaternary antiseptic with actions and uses similar to those of cationic surfactants
Cellular Effects
This compound has been observed to have significant effects on cells. In a study involving patients affected by acute infectious dental diseases, this compound administered at a dosage of 0.5 mg every 4-6 hours resulted in a significant decrease in pain and inflammation after 2 days of treatment . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its function as a quaternary antiseptic, similar to cationic surfactants
Temporal Effects in Laboratory Settings
It has been observed that after 2 days of treatment with this compound, there was a significant decrease in pain and inflammation . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound has been identified as an inhibitor of the Methyl Erythritol Phosphate (MEP) pathway . The MEP pathway is a metabolic pathway present in many organisms, including the malaria parasite Plasmodium falciparum. This compound’s inhibition of this pathway suggests that it may interact with enzymes or cofactors involved in this pathway.
Subcellular Localization
It has been observed that this compound has a profound impact on the intracellular distribution of a fluorescently labeled azole
准备方法
溴化多米芬通过溴代十二烷与苯氧乙基二甲胺反应合成 . 反应通常包括以下步骤:
十二烷的溴化: 十二烷用溴处理形成溴代十二烷。
与苯氧乙基二甲胺反应: 然后将溴代十二烷与苯氧乙基二甲胺反应形成溴化多米芬。
化学反应分析
溴化多米芬经历各种化学反应,包括:
氧化: 溴化多米芬在特定条件下可以氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变溴化多米芬的结构,尽管这些反应不太常见。
取代: 作为一种季铵化合物,溴化多米芬可以发生取代反应,其中溴离子被其他阴离子取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 形成的主要产物取决于所用试剂和具体的反应条件 .
科学研究应用
溴化多米芬具有广泛的科学研究应用:
相似化合物的比较
溴化多米芬类似于其他季铵化合物,如苯扎氯铵和十六烷基吡啶溴化物。 它在特定的结构和应用范围方面是独一无二的 . 类似的化合物包括:
苯扎氯铵: 另一种用作抗菌剂和消毒剂的季铵化合物。
十六烷基吡啶溴化物: 常用于漱口水和喉片,具有抗菌特性。
苯十二烷基溴化物: 结构相似,用于类似的应用.
溴化多米芬因其在某些医疗和工业应用中的特定功效而脱颖而出,使其成为各个领域中宝贵的化合物。
属性
IUPAC Name |
dodecyl-dimethyl-(2-phenoxyethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYIVCMRYCWSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033468 | |
| Record name | Domiphen bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water (100 g/100 mL), much less sol at low temps. Soluble in ethanol, acetone, ethyl acetate, chloroform; very slightly soluble in benzene | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.1X10-11 mm Hg @ 25 °C /Estimated/ | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Domiphen bromide is a quaternary antiseptic with actions and uses similar to those of cationic surfactants. | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
538-71-6 | |
| Record name | Domiphen bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Domiphen bromide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Domiphen bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Domiphen bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOMIPHEN BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4CY19YS7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
112-113 °C | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does domiphen bromide exert its antimicrobial effects?
A1: this compound acts by disrupting bacterial cell membranes. [] As a cationic surfactant, it interacts with negatively charged phospholipids in the membrane, increasing permeability and ultimately leading to cell death. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C22H40BrNO and a molecular weight of 414.46 g/mol. [, ]
Q3: How does the stability of this compound vary under different conditions?
A3: this compound exhibits varying stability depending on factors like pH and temperature. [, , ] For example, it is more stable in neutral to slightly alkaline solutions. [, ] Research has shown that acidic conditions can lead to reduced bactericidal activity. []
Q4: Are there any known compatibility issues with this compound in formulations?
A4: Yes, this compound can interact with certain excipients. For instance, mixing this compound with sodium azulene sulfonate in a gargle formulation led to precipitate formation. [] This highlights the importance of careful excipient selection during formulation development.
Q5: Can this compound act as a phase transfer catalyst?
A5: Yes, this compound can function as a phase transfer catalyst in certain reactions. One study demonstrated its effectiveness in the synthesis of benzoic acid via potassium permanganate oxidation of methylbenzene. [] this compound significantly reduced reaction time and improved yield, showcasing its potential in organic synthesis.
Q6: Have any computational studies been conducted on this compound?
A6: While specific computational studies on this compound are limited in the provided research, QSAR (Quantitative Structure-Activity Relationship) models could be developed to predict the activity of this compound analogs based on their structural features. This approach could help guide the design of new antimicrobial agents with improved potency and selectivity.
Q7: How do structural modifications affect the activity of this compound?
A7: Introducing a bromine atom at the para position of the phenyl ring in this compound, resulting in para-bromothis compound (bromiphen), significantly enhances its antimicrobial activity. [] This modification highlights the impact of halogen substitution on potency.
Q8: What are some strategies to improve the stability or delivery of this compound in formulations?
A8: Encapsulating this compound in polymeric microcapsules is a promising strategy to enhance its stability and control its release. [] This approach can protect the compound from degradation and improve its delivery to target sites. Additionally, incorporating this compound into liposomes could improve its efficacy against malaria parasites. []
Q9: Is there information available regarding the safety and handling of this compound?
A9: While specific SHE regulations are not discussed in the provided research, it's crucial to handle this compound with appropriate safety measures, including personal protective equipment and proper waste disposal, as with any chemical reagent. Consulting relevant safety data sheets is essential for ensuring safe laboratory and industrial practices.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: The provided research papers do not delve into detailed PK/PD studies of this compound. Further investigation into its ADME profile is crucial for understanding its behavior in vivo.
Q11: Has this compound demonstrated efficacy in preclinical or clinical studies?
A11: this compound has shown promising results in preclinical studies. A study on vulvovaginal candidiasis in a rat model demonstrated its effectiveness in combination with miconazole, highlighting its potential for treating fungal infections. [] Additionally, this compound significantly inhibited the growth of Plasmodium falciparum in vitro, indicating its potential as an antimalarial agent. []
Q12: What are some potential drug delivery strategies for targeted delivery of this compound?
A14: Encapsulating this compound in immunoliposomes conjugated with antibodies against specific receptors on target cells could enhance its delivery to specific tissues or cells. This approach has shown promise in targeting Plasmodium -infected red blood cells. []
Q13: Are there any known biomarkers associated with this compound's mechanism of action or efficacy?
A13: The provided research papers do not discuss specific biomarkers related to this compound. Further studies are needed to identify potential biomarkers that could predict treatment response or monitor adverse effects.
Q14: What analytical techniques are commonly used to quantify this compound?
A16: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for the quantitative analysis of this compound in various matrices, including cosmetic products and pharmaceuticals. [, , ]
Q15: What is known about the environmental fate and potential impact of this compound?
A17: this compound was investigated for its role in volatile organic compound (VOC) emission from contaminated soil during surfactant washing. [] Understanding its behavior in environmental matrices is crucial for assessing its potential ecological impact.
Q16: How does the solubility of this compound vary in different media?
A18: this compound's solubility is influenced by factors like pH and the presence of other ions. [, ] For instance, it exhibits good solubility in water and ethanol. [] Understanding its solubility profile is critical for developing effective formulations.
Q17: Are there established validated methods for analyzing this compound?
A19: Yes, validated HPLC methods are available for analyzing this compound. [] These methods demonstrate good accuracy, precision, and specificity for quantifying the compound in various matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


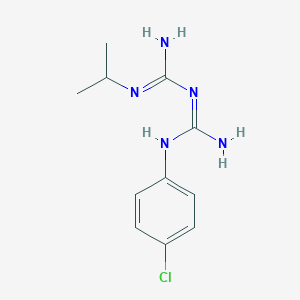

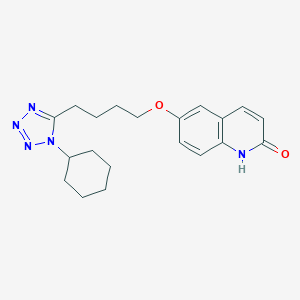
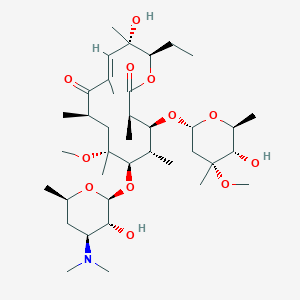
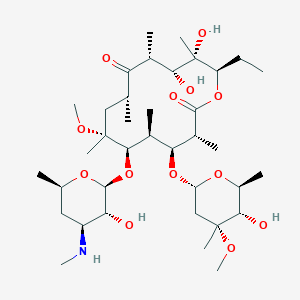

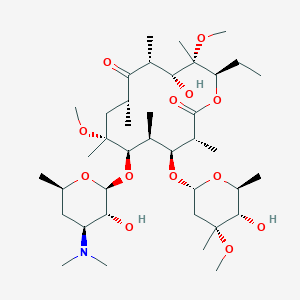
![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)
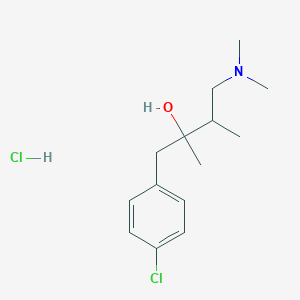
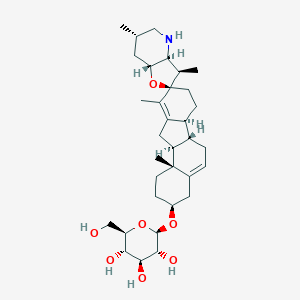

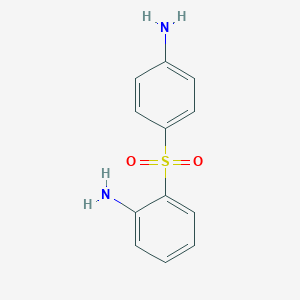

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)
